molecular formula C7H7NO2 B140537 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine CAS No. 129421-32-5

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

Cat. No.: B140537
CAS No.: 129421-32-5
M. Wt: 137.14 g/mol
InChI Key: QWQZJEXJTYAPGE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H7NO2. It features a fused ring system consisting of a pyridine ring and a dioxin ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine typically begins with commercially available starting materials such as 2-nitro-3-hydroxypyridine and glycidol.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amino-substituted derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZJEXJTYAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451587
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129421-32-5
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
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Synthesis routes and methods

Procedure details

2,3-Dihydroxypyridine (2.22 g, 20.0 mmol) was dissolved in N,N′-dimethylformamide (100 mL), and added potassium carbonate (5.52 g, 40.0 mmol) at room temperature. 5 minutes after, 1,2-dibromoethane (2.6 mL, 30.0 mmol) was added at the same temperature, and stirred at 90° C. overnight. The reaction solution was reverted to room temperature, filtered, and the obtained filtrate was concentrated in vacuo. Then, the obtained residue was added ethyl acetate. The suspension was filtered, washed ethyl acetate, and concentrated in vacuo. The title compound (157 mg (yield 5.7%)) was obtained as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
5.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Reactant of Route 2
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Reactant of Route 4
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Reactant of Route 5
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Reactant of Route 6
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

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